tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate
Description
tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate is a carbamate-protected amine derivative featuring a cyclopropane ring fused to a para-hydroxymethyl-substituted phenyl group. This compound is structurally significant as a synthetic intermediate in medicinal chemistry, particularly for applications requiring amine protection and controlled release .
Properties
IUPAC Name |
tert-butyl N-[1-[4-(hydroxymethyl)phenyl]cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-15(8-9-15)12-6-4-11(10-17)5-7-12/h4-7,17H,8-10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDBEZVJYKMUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(4-(hydroxymethyl)phenyl)cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(4-(hydroxymethyl)phenyl)cyclopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(4-(Carboxy)phenyl)cyclopropylcarbamate.
Reduction: 1-(4-(Aminomethyl)phenyl)cyclopropylcarbamate.
Substitution: 1-(4-(Alkoxymethyl)phenyl)cyclopropylcarbamate or 1-(4-(Acylmethyl)phenyl)cyclopropylcarbamate.
Scientific Research Applications
tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 1-(4-(hydroxymethyl)phenyl)cyclopropylcarbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxymethyl group may play a role in binding to enzymes or receptors, while the cyclopropylcarbamate moiety could influence the compound’s stability and reactivity .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- tert-Butyl (2-(4-(4-(thiophen-3-yl)benzamido)phenyl)cyclopropyl)carbamate (18a): This analog replaces the hydroxymethyl group with a thiophen-3-yl-substituted benzamide. The melting point exceeds 287°C, significantly higher than the hydroxymethyl analog, likely due to increased polarity and crystallinity . Synthesis: Achieved via PyBOP-mediated coupling in 40% yield .
- tert-Butyl (S)-(4-(5-(((1-(difluoromethyl)cyclopropyl)amino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (5r): Features a difluorophenyl group and a difluoromethyl-cyclopropylamine substituent. Fluorination enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in BACE1 inhibition. Synthesized in 86% yield via reductive amination .
Cyclopropane Ring Modifications
tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS 753023-57-3) :
Replaces the para-hydroxymethylphenyl group with a 2-hydroxyethyl chain. Structural similarity (0.95) suggests comparable amine-protection utility but altered solubility and steric effects .- tert-Butyl (4-hydroxybutan-2-yl)carbamate (CAS 146514-31-0): Lacks the cyclopropane ring but retains the hydroxymethyl and carbamate groups.
Functional Group Additions
- tert-Butyl (1-(trifluoromethyl)cyclopropyl)carbamate derivatives (e.g., 5u) :
Incorporates trifluoromethyl groups, which increase electron-withdrawing effects and resistance to oxidative metabolism. These derivatives exhibit enhanced potency in BACE1 inhibition (IC₅₀ values in nM range) .
Physical and Chemical Properties
- Analog 18a: >287°C (due to aromatic stacking and amide polarity) . TCI’s tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: 83°C .
Stability :
Solubility :
- Hydroxymethyl groups improve aqueous solubility compared to fluorinated or aromatic analogs, which prioritize lipid membrane permeability .
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